molecular formula C34H32N6O3S2 B2529486 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 362502-62-3

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2529486
CAS No.: 362502-62-3
M. Wt: 636.79
InChI Key: JXFRBFCDGBGJBP-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a heterocyclic molecule featuring a pyrazoline core fused with thiophene and triazole rings, substituted with benzamide and aryl groups. Key functional groups include:

  • 4-Methoxyphenyl on the pyrazoline ring.
  • Thiophen-2-yl enhancing electron delocalization.
  • Triazole-thioether linkage contributing to metabolic stability.
  • m-Tolyl and 3-methylbenzamide substituents influencing lipophilicity .

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O3S2/c1-22-7-4-9-25(17-22)33(42)35-20-31-36-37-34(39(31)26-10-5-8-23(2)18-26)45-21-32(41)40-29(24-12-14-27(43-3)15-13-24)19-28(38-40)30-11-6-16-44-30/h4-18,29H,19-21H2,1-3H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFRBFCDGBGJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide represents a complex structure with potential pharmacological applications. Its intricate design incorporates multiple heterocyclic frameworks, which are known to exhibit diverse biological activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H22N4O2SC_{21}H_{22}N_4O_2S and a molecular weight of approximately 394.49 g/mol. The structure features a combination of pyrazole and triazole rings, which are often associated with various biological activities including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have demonstrated significant antibacterial and antifungal activities. The incorporation of thiophene and methoxyphenyl groups in the structure may enhance these effects due to their electron-donating properties, which can improve binding affinity to microbial targets .

Anti-inflammatory Properties

Several derivatives of pyrazoles have been reported to possess anti-inflammatory activities. For example, compounds similar to the target compound have shown inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The presence of the triazole ring may contribute to this activity by modulating inflammatory mediators .

Study 1: Antimicrobial Evaluation

A study investigating various pyrazole derivatives found that modifications at the 1-position significantly influenced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
A10E. coli
B20S. aureus
C50Pseudomonas aeruginosa

Study 2: Anti-inflammatory Assessment

In another research effort, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using an animal model. The results indicated that certain compounds significantly reduced edema in paw inflammation models when compared to standard anti-inflammatory drugs like diclofenac.

CompoundEdema Reduction (%)Comparison DrugEdema Reduction (%)
D90Diclofenac75
E85Ibuprofen70

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to modulation of inflammatory responses or microbial growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties as well .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) References
Target Compound Pyrazoline-Triazole-Thiophene 4-Methoxyphenyl, m-Tolyl N/A N/A N/A
Compound A0071016 Pyrazoline-Triazole-Thiophene 4-Methylphenyl, 2-Phenylethyl N/A N/A N/A
8a (C23H18N4O2S) Thiadiazole-Pyridine Acetyl, Methyl 290 80 Not reported
8b (C24H20N4O3S) Thiadiazole-Nicotinate Ethyl ester, Methyl 200 80 Not reported
Safonov's Triazole-Thioacetamide Triazole-Thioacetamide Thiophen-2-ylmethyl N/A N/A Antimicrobial
Hotsulia's Acetamide (2019) Triazole-Pyrazole 5-Methylpyrazole, Phenyl N/A N/A Structural analysis
Key Observations:
  • Substituent Effects: The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 4-methylphenyl in A0071016 due to the polar methoxy group . Triazole-thioether linkages (common in the target compound and Safonov’s derivatives) improve stability against enzymatic degradation, a feature critical for drug design .
  • Synthetic Yields : Analogs like 8a–8c from achieve ~80% yields, suggesting efficient synthetic routes for triazole-thioether systems .

Spectral and Analytical Comparisons

  • IR Spectroscopy : All compounds show strong C=O stretches (~1600–1700 cm⁻¹), confirming benzamide and ketone functionalities .
  • NMR Profiles : Aromatic protons in the target compound’s m-tolyl and 3-methylbenzamide groups would resonate similarly to 8a–8c (δ 7.36–8.35 ppm) .
  • Mass Spectrometry : High-resolution MS data (e.g., 8a: m/z 414 [M⁺]) align with molecular formulas, aiding structural validation .

Pharmacological Potential

  • Antimicrobial Activity : highlights pyrazole-triazole hybrids with activity against Gram-positive bacteria (e.g., S. aureus). The target compound’s thiophene and triazole moieties may similarly disrupt bacterial membranes .
  • Structural Insights : Hotsulia’s acetamides () demonstrate how pyrazole-triazole frameworks interact with biological targets via hydrogen bonding and π-π stacking .

Computational and Crystallographic Tools

  • SHELXL : Used for refining crystal structures of analogs like 8a–8c, ensuring accurate bond-length and angle measurements .
  • Multiwfn : Electron localization function (ELF) analysis could predict reactive sites in the target compound’s thiophene and triazole rings .

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